An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane
An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1,2-Bis(trimethylsiloxy)ethane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is a colorless liquid with a characteristic faint odor. It is a silyl (B83357) ether derivative of ethylene glycol, where both hydroxyl groups are protected by trimethylsilyl (B98337) (TMS) groups. This modification imparts several key properties, including increased volatility, thermal stability, and solubility in nonpolar organic solvents. The compound is, however, sensitive to moisture and can hydrolyze to ethylene glycol and trimethylsilanol.
Table 1: Fundamental Properties of 1,2-Bis(trimethylsiloxy)ethane
| Property | Value | Reference |
| Chemical Formula | C8H22O2Si2 | |
| Molecular Weight | 206.43 g/mol | |
| CAS Number | 7381-30-8 | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 165-166 °C (lit.) | |
| Density | 0.842 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.403 (lit.) | |
| Flash Point | 51 °C (123.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | |
| SMILES String | C--INVALID-LINK--(C)OCCO--INVALID-LINK--(C)C | |
| InChI Key | JGWFUSVYECJQDT-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of 1,2-Bis(trimethylsiloxy)ethane
The most common method for the synthesis of 1,2-Bis(trimethylsiloxy)ethane is the silylation of ethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The base acts as a scavenger for the hydrochloric acid byproduct.
Materials:
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Ethylene glycol
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Trimethylsilyl chloride (TMSCl)
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Anhydrous pyridine (B92270) or triethylamine
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Anhydrous diethyl ether or dichloromethane
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Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
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To a stirred solution of ethylene glycol and a suitable base (e.g., pyridine or triethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (2.2 equivalents) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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The reaction mixture will contain a precipitate of the hydrochloride salt of the base. Filter the mixture to remove the salt.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.
Purification
The primary method for purifying 1,2-Bis(trimethylsiloxy)ethane is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition. The purity of the final product can be assessed by gas chromatography (GC). A purity of 98% or higher is commercially available.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Two singlets are expected. A singlet around 0.1 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups (-Si(CH₃)₃). A singlet around 3.6 ppm corresponding to the 4 protons of the ethylene bridge (-OCH₂CH₂O-). |
| ¹³C NMR | Two signals are expected. A signal around 0 ppm for the methyl carbons of the trimethylsilyl groups. A signal around 64 ppm for the methylene (B1212753) carbons of the ethylene bridge. |
| FTIR (Infrared) | Characteristic peaks for Si-O-C stretching (around 1080-1100 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and Si-C stretching (around 840 and 1250 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete silylation of the diol. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 206 may be observed. A prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation ([(CH₃)₃Si]⁺), is expected. Other fragments may arise from the cleavage of the Si-O and C-C bonds. |
Applications in Research and Drug Development
1,2-Bis(trimethylsiloxy)ethane serves as a valuable reagent in organic synthesis, primarily as a protecting group for diols and as a precursor for other functional groups.
Protecting Group Chemistry
The trimethylsilyl groups in 1,2-Bis(trimethylsiloxy)ethane can be readily cleaved under acidic or fluoride-mediated conditions, making it an effective protecting group for the 1,2-diol functionality. This protection strategy is employed in multi-step syntheses of complex molecules where the diol needs to be masked to prevent unwanted side reactions.
Reagent in Organic Synthesis
1,2-Bis(trimethylsiloxy)ethane is used in the preparation of other organosilicon compounds and as a source of a protected ethylene glycol unit. It can react with various electrophiles, and its derivatives have found applications in materials science and polymer chemistry.
Role in Drug Development
While not a therapeutic agent itself, 1,2-Bis(trimethylsiloxy)ethane is utilized in the synthesis of pharmaceutically active compounds. For instance, it has been used in the preparation of nonracemic hexahydrofurapyranol, which is a high-affinity ligand for HIV-1 protease inhibitors. The use of such building blocks is crucial for the efficient and stereoselective synthesis of complex drug molecules.
Visualizations
Synthesis Workflow of 1,2-Bis(trimethylsiloxy)ethane
Caption: Synthesis workflow for 1,2-Bis(trimethylsiloxy)ethane.
Safety and Handling
1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Prolonged exposure may cause mild irritation to the eyes, skin, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Store in a tightly closed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere is advisable.
